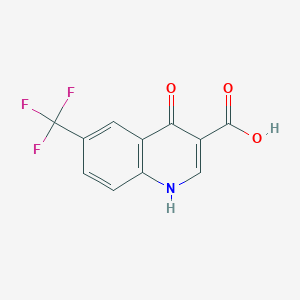

4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid

Description

The exact mass of the compound 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-oxo-6-(trifluoromethyl)-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO3/c12-11(13,14)5-1-2-8-6(3-5)9(16)7(4-15-8)10(17)18/h1-4H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUPSPASQZKLXMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)C(=O)C(=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50964365 | |

| Record name | 4-Oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50964365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49713-47-5 | |

| Record name | 4-Oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50964365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 49713-47-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid, a fluorinated quinoline derivative of significant interest in medicinal chemistry and drug discovery. Due to its structural motifs, this compound serves as a valuable intermediate in the development of novel therapeutic agents. This document outlines a plausible synthetic route, details expected analytical characterization, and discusses its potential biological significance.

Introduction

Quinoline-3-carboxylic acids are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The incorporation of a trifluoromethyl group at the 6-position of the quinoline scaffold can significantly enhance the molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid is a key building block for the synthesis of more complex bioactive molecules.[1][2] Its utility is noted in pharmaceutical development, particularly for agents targeting bacterial infections and cancer, as well as in the creation of fluorescent probes for biological imaging.[1]

Synthesis

While a specific, detailed protocol for the synthesis of 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid is not extensively documented in publicly available literature, a highly plausible and widely applicable method is the Pfitzinger reaction . This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base to yield a substituted quinoline-4-carboxylic acid.[3]

An alternative approach could be a modification of the Doebner-von Miller reaction, which is also a classic method for quinoline synthesis.

Proposed Synthetic Protocol: Pfitzinger Reaction

A likely synthetic pathway to obtain 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid would involve the reaction of 5-(trifluoromethyl)isatin with pyruvic acid in the presence of a base.

Reaction Scheme:

Pfitzinger reaction for the synthesis of the target compound.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 5-(trifluoromethyl)isatin (1.0 eq) and pyruvic acid (1.2 eq).

-

Solvent and Base Addition: Add a solution of potassium hydroxide (3.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and dilute with water.

-

Purification: Acidify the aqueous solution with a suitable acid (e.g., dilute HCl) to precipitate the crude product. The precipitate is then collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water or acetic acid).

Characterization

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₆F₃NO₃ |

| Molecular Weight | 257.17 g/mol |

| Appearance | Off-white to pale yellow solid (predicted) |

| Melting Point | >250 °C (predicted) |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF) |

Spectroscopic Data (Predicted)

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (quinoline ring): δ 7.5-8.5 ppm; Carboxylic acid proton: δ >12 ppm (broad singlet); Hydroxyl proton: δ >10 ppm (broad singlet). |

| ¹³C NMR | Carboxylic acid carbonyl: δ ~170 ppm; Quinoline ring carbons: δ 110-150 ppm; Trifluoromethyl carbon: δ ~125 ppm (quartet, ¹JCF ≈ 270 Hz). |

| IR (KBr, cm⁻¹) | O-H stretch (carboxylic acid): 2500-3300 (broad); C=O stretch (carboxylic acid): ~1700; C=C and C=N stretches (aromatic): 1500-1620; C-F stretches: 1100-1300. |

| Mass Spec. (ESI-) | [M-H]⁻ at m/z 256.02 |

Biological Significance and Potential Signaling Pathway Involvement

Quinoline-3-carboxylic acids are known to interact with a variety of biological targets. For instance, they have been investigated as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis, which is a target for anticancer and anti-inflammatory drugs.[4][5] They have also been explored as inhibitors of protein kinases, which play a crucial role in cell signaling pathways.

Given its structural features, 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid could potentially act as an inhibitor of a signaling pathway implicated in cell proliferation and survival, such as a receptor tyrosine kinase (RTK) pathway.

Potential modulation of a receptor tyrosine kinase pathway.

This diagram illustrates a hypothetical mechanism where the compound could inhibit an RTK, thereby blocking downstream signaling that leads to cell proliferation and survival. It is important to note that this is a generalized representation, and the actual biological target and mechanism of action would need to be determined through experimental studies.

Conclusion

4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid is a compound with high potential for use in drug discovery and development. This guide provides a foundational understanding of its synthesis and characterization based on established chemical principles and data from related structures. Further experimental work is necessary to fully elucidate its properties and biological activity. The provided protocols and data serve as a valuable resource for researchers initiating studies on this and similar quinoline derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PubChemLite - 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid (C11H6F3NO4) [pubchemlite.lcsb.uni.lu]

Spectroscopic Data for 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid Remains Elusive in Public Domain

Despite a comprehensive search of publicly available scientific databases and chemical supplier information, detailed experimental Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid is not currently available. This lack of data precludes the creation of an in-depth technical guide with quantitative analysis and spectral interpretation for this specific molecule at this time.

While information regarding the compound's potential applications as a key intermediate in pharmaceutical synthesis is available, the raw spectroscopic data necessary for a detailed technical whitepaper—including 1H NMR, 13C NMR, and mass-to-charge ratios with fragmentation patterns—is not published in accessible literature or databases.

For researchers and scientists interested in this compound, the following sections provide generalized experimental protocols for acquiring NMR and mass spectrometry data for quinoline-based carboxylic acids. These protocols are based on standard methodologies for similar compounds and can serve as a starting point for experimental design.

Predicted and General Spectroscopic Characteristics

Although experimental data is unavailable, some general spectroscopic features can be anticipated based on the structure of 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid and data from analogous compounds.

1H NMR:

-

Aromatic protons on the quinoline ring are expected to appear in the downfield region (typically 7.0-9.0 ppm).

-

The proton on the C2 position of the quinoline ring would likely be the most downfield aromatic proton due to the deshielding effects of the adjacent nitrogen and the carboxylic acid group.

-

The hydroxyl and carboxylic acid protons will likely be broad singlets and their chemical shifts can be highly dependent on the solvent and concentration.

13C NMR:

-

The carbonyl carbon of the carboxylic acid is expected in the 165-185 ppm region.

-

Aromatic carbons will resonate in the 110-150 ppm range.

-

The carbon of the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms.

Mass Spectrometry:

-

The molecular ion peak (M+) would be expected at the nominal mass of the compound.

-

Common fragmentation patterns for carboxylic acids include the loss of H₂O (18 Da) and COOH (45 Da).

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and mass spectrometry data for quinoline carboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring 1H and 13C NMR spectra.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and allow for the observation of the acidic protons.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.

-

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the instrument to ensure optimal magnetic field homogeneity.

-

Set the appropriate acquisition parameters for 1H and 13C NMR.

-

-

1H NMR Acquisition:

-

Acquire a standard one-dimensional 1H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

13C NMR Acquisition:

-

Acquire a proton-decoupled 13C NMR spectrum.

-

Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 2-5 seconds.

-

A larger number of scans will be required compared to 1H NMR (e.g., 1024 or more) due to the lower natural abundance of the 13C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the resulting spectra.

-

Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for 1H and 39.52 ppm for 13C).

-

Integrate the 1H NMR signals and pick the peaks for both 1H and 13C spectra.

-

Mass Spectrometry (MS)

This protocol describes a general method for obtaining mass spectrometry data, for example, using Electrospray Ionization (ESI).

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.

-

The solvent should be compatible with the chosen ionization method.

-

-

Instrumentation and Analysis:

-

Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an ESI source.

-

Introduce the sample solution into the mass spectrometer via direct infusion or through a Liquid Chromatography (LC) system.

-

Acquire spectra in both positive and negative ion modes to determine the best ionization conditions. In negative ion mode, the deprotonated molecule [M-H]⁻ is expected, while in positive ion mode, the protonated molecule [M+H]⁺ may be observed.

-

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

-

-

Tandem Mass Spectrometry (MS/MS):

-

To obtain structural information, perform tandem mass spectrometry (MS/MS) on the parent ion.

-

Select the molecular ion of interest and subject it to collision-induced dissociation (CID) to generate fragment ions.

-

Analyze the resulting fragmentation pattern to aid in structure elucidation.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion and its fragments.

-

Use the accurate mass to calculate the elemental composition.

-

Propose fragmentation pathways consistent with the observed product ions.

-

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the described spectroscopic analyses.

Caption: General workflow for NMR spectroscopic analysis.

Caption: General workflow for Mass Spectrometry analysis.

A Technical Guide to the Biological Activity Screening of 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical framework for the biological evaluation of 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid. As of this writing, specific experimental data for this compound is limited in publicly available literature. Therefore, this guide utilizes data and methodologies from closely related quinoline-based compounds to present an exemplary screening approach. The provided data and observed activities for analogous compounds should be considered illustrative for the purpose of guiding potential research directions.

Executive Summary

Quinolines are a prominent class of heterocyclic compounds recognized for their wide-ranging pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The subject of this guide, 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid, possesses structural features—a quinolone core, a 3-carboxyl group, and a trifluoromethyl substituent—that suggest significant potential for biological activity. The trifluoromethyl group, in particular, is known to enhance metabolic stability and potency in drug candidates.

This guide outlines a potential screening cascade for 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid, focusing on its evaluation as an anticancer agent, specifically as a potential inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. Detailed experimental protocols for enzymatic and cell-based assays are provided, alongside representative data from analogous compounds to illustrate potential outcomes.

Potential Therapeutic Applications

Based on the activities of structurally similar quinoline carboxylic acids, 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid is a candidate for investigation in the following areas:

-

Oncology: Many quinoline derivatives exhibit potent antiproliferative activity. A key target for this class of compounds is the enzyme Dihydroorotate Dehydrogenase (DHODH), which is critical for the proliferation of rapidly dividing cells, such as cancer cells.[1][2]

-

Immunology and Inflammation: DHODH inhibitors are also known to have applications in autoimmune disorders due to their impact on lymphocyte proliferation.[1]

-

Infectious Diseases: The quinoline scaffold is the basis for several established antibacterial and antimalarial drugs.[3][4]

This guide will focus on the oncological application, specifically targeting DHODH.

Proposed Mechanism of Action: DHODH Inhibition

The de novo synthesis of pyrimidines is a fundamental metabolic pathway required for the production of DNA and RNA. Dihydroorotate dehydrogenase (DHODH) catalyzes the fourth committed step in this pathway, the oxidation of dihydroorotate to orotate.[1] Inhibition of DHODH leads to a depletion of the pyrimidine pool, which in turn halts DNA and RNA synthesis, leading to cell cycle arrest and apoptosis, particularly in highly proliferative cells that rely on this pathway.[1]

Signaling Pathway: De Novo Pyrimidine Biosynthesis

The diagram below illustrates the de novo pyrimidine biosynthesis pathway, highlighting the critical role of DHODH.

Caption: The de novo pyrimidine biosynthesis pathway, with DHODH as a key mitochondrial enzyme.

Biological Activity Screening Cascade

A tiered approach is recommended to evaluate the biological activity of 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid.

Tier 1: Enzymatic and Cell-Based Screening

The initial phase focuses on assessing the direct inhibition of the DHODH enzyme and the compound's effect on cancer cell proliferation.

The following diagram outlines the workflow for the initial screening phase.

Caption: Initial screening workflow for enzymatic and cell-based assays.

The table below presents inhibitory concentrations (IC50) of various quinoline-based DHODH inhibitors against the human DHODH enzyme and their corresponding growth inhibition (GI50 or EC50) in cancer cell lines. This data serves as a benchmark for interpreting results from the screening of the target compound.

| Compound ID | Target | IC50 (nM) | Cell Line | GI50 / EC50 (µM) | Reference |

| Analog 41 | Human DHODH | 9.71 ± 1.4 | HCT-116 | - | [1][2] |

| Analog 43 | Human DHODH | 26.2 ± 1.8 | MIA PaCa-2 | - | [1][2] |

| H-006 | Human DHODH | 3.8 | HL-60 | - | [5] |

| DHODH-IN-17 Analog | Human DHODH | - | THP-1 | 10.7 | [6] |

| DHODH-IN-17 Analog | Human DHODH | - | U-937 | 6.1 | [6] |

Note: Data is for structurally related compounds, not 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid.

Detailed Experimental Protocols

Protocol 1: DHODH Enzymatic Inhibition Assay

This assay measures the ability of a compound to inhibit recombinant human DHODH by monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP).[1][5][6][7]

Materials:

-

Recombinant human DHODH (transmembrane domain deleted)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100

-

Dihydroorotic acid (DHO), stock in DMSO

-

Coenzyme Q10 (CoQ10), stock in DMSO

-

2,6-dichloroindophenol (DCIP), stock in Assay Buffer

-

Test Compound: 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid, serial dilutions in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Add 2 µL of test compound dilutions (or DMSO for control) to the wells of a 96-well plate.

-

Add 178 µL of DHODH enzyme solution (e.g., 20 nM final concentration) in Assay Buffer to each well.

-

Incubate the plate at 25°C for 30 minutes to allow for inhibitor binding.

-

Prepare a substrate master mix containing DHO, DCIP, and CoQ10 in Assay Buffer to achieve final concentrations of 500 µM DHO, 200 µM DCIP, and 100 µM CoQ10 in the 200 µL reaction volume.

-

Initiate the reaction by adding 20 µL of the substrate master mix to each well.

-

Immediately measure the decrease in absorbance at 600-650 nm in kinetic mode for 10-15 minutes.

-

Calculate the reaction velocity (rate of absorbance decrease) for each well.

-

Normalize the velocities to the DMSO control and plot the percent inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Proliferation Assay (MTT)

This colorimetric assay assesses the impact of the test compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.[8][9][10]

Materials:

-

Human cancer cell line (e.g., HL-60, HCT-116)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test Compound: 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid, serial dilutions in culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., isopropanol with 0.04 N HCl or DMSO)

-

96-well cell culture plate

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.

-

Incubate overnight to allow for cell attachment.

-

Remove the medium and add 100 µL of fresh medium containing serial dilutions of the test compound. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

-

Incubate for 72 hours.

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form purple formazan crystals.

-

Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm with a reference wavelength of ~630 nm.

-

Calculate the percentage of growth inhibition relative to the vehicle control.

-

Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of inhibition against the logarithm of the compound concentration.

Protocol 3: Uridine Rescue Experiment

This assay is crucial to confirm that the observed anti-proliferative effect is due to the inhibition of the de novo pyrimidine pathway. Exogenous uridine can bypass the DHODH block by feeding into the pyrimidine salvage pathway.[6]

Procedure:

-

Follow the Cell Proliferation Assay protocol (5.2).

-

Prepare a parallel set of treatment wells.

-

In this parallel set, co-treat the cells with the same serial dilutions of the test compound and a fixed, high concentration of uridine (e.g., 100-200 µM).

-

After the 72-hour incubation, proceed with the MTT assay as described.

-

Expected Outcome: If the compound's primary mechanism is DHODH inhibition, the addition of uridine should significantly reverse the anti-proliferative effect, shifting the dose-response curve to the right.

Conclusion and Future Directions

This technical guide provides a strategic framework for the initial biological screening of 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid. The proposed workflow, focusing on DHODH inhibition, offers a rational and resource-efficient path to evaluate its potential as an anticancer agent. Positive results from this screening cascade—specifically, potent enzymatic inhibition, dose-dependent reduction in cancer cell proliferation, and a successful uridine rescue—would provide a strong rationale for advancing the compound to more complex preclinical studies, including selectivity profiling, in vivo efficacy models, and pharmacokinetic assessments. The structural features of this compound, combined with the proven therapeutic relevance of the quinoline scaffold, mark it as a promising candidate for further drug discovery and development efforts.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

A Technical Guide to the Discovery and History of Quinolone-3-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the origins and evolution of quinolone-3-carboxylic acid derivatives, a pivotal class of antibacterial agents. We will delve into the serendipitous discovery of the first-generation compounds, their mechanism of action, early quantitative data, and the experimental protocols that underpinned their development.

The Serendipitous Discovery of a New Antibacterial Class

The history of quinolone antibiotics begins not with a targeted search, but with a fortuitous observation during the synthesis of the antimalarial drug, chloroquine, in the 1950s. In 1962, a research group at the Sterling-Winthrop Research Institute, led by George Lesher, was investigating byproducts of the chloroquine manufacturing process. During this investigation, they isolated and characterized a novel compound, 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, which they named nalidixic acid.

This discovery was a significant milestone, as nalidixic acid was found to possess notable antibacterial activity, particularly against gram-negative bacteria. It was the first of a new class of synthetic antibacterial agents and was introduced into clinical practice in 1967 for the treatment of urinary tract infections. The core chemical structure, the quinolone nucleus, became a critical scaffold for the development of a vast family of antimicrobial drugs.

First-Generation Quinolones and Their Antibacterial Spectrum

Following the discovery of nalidixic acid, other first-generation quinolones were developed, including oxolinic acid and cinoxacin. These early quinolones shared a similar spectrum of activity, being most effective against gram-negative bacteria, but with limited or no activity against gram-positive and anaerobic bacteria.

Quantitative Data: In Vitro Antibacterial Activity

The following table summarizes the minimum inhibitory concentrations (MICs) of first-generation quinolones against various bacterial strains, as reported in early studies.

| Bacterial Strain | Nalidixic Acid (MIC, µg/mL) | Oxolinic Acid (MIC, µg/mL) | Cinoxacin (MIC, µg/mL) |

| Escherichia coli | 4 - 12.5 | 0.2 - 1.6 | 4 - 32 |

| Klebsiella pneumoniae | 6 - 25 | 0.4 - 3.1 | 8 - 64 |

| Enterobacter spp. | 8 - 25 | 0.8 - 6.2 | 16 - 128 |

| Proteus mirabilis | 4 - 16 | 0.4 - 3.1 | 8 - 32 |

| Proteus vulgaris | 8 - 32 | 0.8 - 6.2 | 16 - 64 |

| Pseudomonas aeruginosa | >1024 | >128 | >1024 |

| Staphylococcus aureus | 64 - 512 | 16 - 128 | >1024 |

| Enterococcus faecalis | >1024 | >128 | >1024 |

Data compiled from early publications on quinolone antibacterial activity.

Mechanism of Action: Targeting Bacterial DNA Synthesis

The bactericidal effect of quinolones is achieved by inhibiting the enzymes essential for bacterial DNA replication: DNA gyrase (a type II topoisomerase) and topoisomerase IV. In gram-negative bacteria, the primary target is DNA gyrase, while in gram-positive bacteria, it is topoisomerase IV. These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.

Quinolones bind to the complex formed between these enzymes and the bacterial DNA. This binding traps the enzyme in a state where it has cleaved the DNA but cannot re-ligate it, leading to the accumulation of double-strand DNA breaks. This irreversible damage to the bacterial chromosome triggers a cascade of events, ultimately resulting in cell death.

Caption: Mechanism of action of quinolone antibiotics targeting bacterial DNA gyrase and topoisomerase IV.

Historical Experimental Protocols

The following are representative protocols based on the methodologies described in the early era of quinolone research.

Protocol 1: Synthesis of Nalidixic Acid (A Representative Method)

Objective: To synthesize 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid.

Methodology:

-

Condensation: React 2-amino-6-methylpyridine with diethyl ethoxymethylenemalonate. This reaction is typically carried out in a high-boiling point solvent and heated to reflux to drive the condensation and cyclization, forming the core naphthyridine ring system.

-

Hydrolysis: The resulting ester is then hydrolyzed to the corresponding carboxylic acid. This is usually achieved by heating the ester in the presence of an aqueous base (e.g., sodium hydroxide), followed by acidification (e.g., with hydrochloric acid) to precipitate the carboxylic acid product.

-

N-Alkylation: The nitrogen at position 1 of the naphthyridine ring is alkylated using an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., dimethylformamide).

-

Purification: The final product, nalidixic acid, is then purified by recrystallization from an appropriate solvent, such as ethanol or acetic acid, to yield the pure compound.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Dilution

Objective: To determine the lowest concentration of a quinolone that inhibits the visible growth of a bacterium.

Methodology:

-

Preparation of Inoculum: A pure culture of the test bacterium is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration, typically around 5 x 10^5 colony-forming units (CFU)/mL.

-

Preparation of Antibiotic Dilutions: A series of two-fold dilutions of the quinolone antibiotic is prepared in the broth medium in a set of test tubes. A growth control tube (no antibiotic) and a sterility control tube (no bacteria) are also included.

-

Inoculation: Each tube (except the sterility control) is inoculated with the standardized bacterial suspension.

-

Incubation: The tubes are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Reading the Results: After incubation, the tubes are visually inspected for turbidity (a sign of bacterial growth). The MIC is recorded as the lowest concentration of the antibiotic in which there is no visible growth.

The Evolution to Fluoroquinolones: A Leap in Potency and Spectrum

The limitations of the first-generation quinolones, such as their narrow spectrum of activity and the rapid development of bacterial resistance, spurred further research. A major breakthrough occurred in the 1980s with the addition of a fluorine atom at position 6 of the quinolone ring and a piperazine ring at position 7. This led to the development of the fluoroquinolones (e.g., ciprofloxacin, levofloxacin), which exhibited a much broader spectrum of activity (including against gram-positive bacteria and Pseudomonas aeruginosa), improved pharmacokinetic properties, and greater potency.

Caption: Historical development timeline of quinolone and fluoroquinolone antibiotics.

Potential Therapeutic Targets of 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid is a key heterocyclic compound that serves as a pivotal structural motif in the development of novel therapeutic agents. While direct therapeutic applications of this specific molecule are not extensively documented, its core scaffold is integral to a class of potent inhibitors targeting Dihydroorotate Dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is fundamental for cell proliferation, making its inhibition a prime strategy in anticancer and immunomodulatory therapies. Furthermore, derivatives of the quinoline-3-carboxylic acid scaffold have demonstrated significant potential as antibacterial agents. This technical guide elucidates the therapeutic landscape of 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid, focusing on DHODH as a primary target and exploring its broader potential in oncology and infectious diseases.

Introduction

4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid is a fluorinated quinoline derivative recognized for its utility as a versatile building block in medicinal chemistry.[1] Its structural features, including the quinoline core, a carboxylic acid moiety, and a trifluoromethyl group, make it an attractive starting material for the synthesis of bioactive molecules with potential applications in oncology and as anti-infective agents.[1] The primary focus of this guide is to delineate the potential therapeutic targets of compounds derived from this scaffold, with a significant emphasis on the inhibition of Dihydroorotate Dehydrogenase (DHODH).

Primary Therapeutic Target: Dihydroorotate Dehydrogenase (DHODH)

The most well-defined therapeutic target for derivatives of the quinoline-3-carboxylic acid scaffold is Dihydroorotate Dehydrogenase (DHODH).[2][3]

Role of DHODH in Pyrimidine Biosynthesis

DHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[2][3] This pathway is essential for the synthesis of pyrimidine nucleotides (uridine, cytidine, and thymidine), which are critical for DNA and RNA synthesis, and consequently, for cell proliferation.[2] Rapidly dividing cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines and are therefore particularly vulnerable to the inhibition of this pathway.

Mechanism of Action of Quinoline-based DHODH Inhibitors

Quinoline-3-carboxylic acid derivatives have been identified as potent inhibitors of DHODH.[2] These inhibitors typically bind to the ubiquinone-binding site of the enzyme, preventing the redox reaction and thereby halting the production of orotate.[2] This leads to a depletion of the pyrimidine pool, resulting in cell cycle arrest and inhibition of cell growth.[2]

References

- 1. escales | Virtual tour generated by Panotour [ub.edu]

- 2. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]

in silico modeling of 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid interactions

An In-Depth Technical Guide to the In Silico Modeling of 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid Interactions

Introduction

4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid belongs to the quinoline carboxylic acid class of compounds, a scaffold of significant interest in pharmaceutical research.[1] Derivatives of this core structure have been investigated for a range of therapeutic applications, including antibacterial, anticancer, and anti-inflammatory activities.[2] The trifluoromethyl group at the 6-position is known to enhance metabolic stability and potency of drug candidates. This technical guide outlines a comprehensive in silico approach to characterize the potential interactions of 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid with a likely biological target, Dihydroorotate Dehydrogenase (DHODH), an enzyme crucial for de novo pyrimidine biosynthesis.[3]

Putative Biological Target: Dihydroorotate Dehydrogenase (DHODH)

Several quinoline-based analogues have been identified as potent inhibitors of DHODH.[3] This enzyme catalyzes the oxidation of dihydroorotate to orotate, a key step in the pyrimidine synthesis pathway. Inhibition of DHODH depletes the cellular pool of pyrimidines, thereby halting cell proliferation, making it an attractive target for cancer and autoimmune disease therapies.[3] Given the structural similarity, it is plausible that 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid also targets DHODH.

In Silico Modeling Workflow

The following workflow outlines a standard procedure for the computational investigation of a small molecule inhibitor.

References

- 1. escales | Virtual tour generated by Panotour [ub.edu]

- 2. 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid | C11H6F3NO3 | CID 68459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and theoretical considerations regarding the solubility and stability of 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid. This document is intended to serve as a valuable resource for professionals in the fields of pharmaceutical sciences, medicinal chemistry, and materials science who are working with this compound.

Physicochemical Properties

4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid is a white to off-white amorphous powder.[1] Key structural features that influence its physicochemical properties include a quinoline core, a hydroxyl group at position 4, a carboxylic acid group at position 3, and a trifluoromethyl group at position 6. The trifluoromethyl group is known to enhance the chemical stability of the molecule, while the hydroxyl and carboxylic acid functionalities are expected to contribute to its solubility in polar solvents.[1]

Table 1: General Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₆F₃NO₃ | [1] |

| Molecular Weight | 257.17 g/mol | [1] |

| Appearance | White to off-white amorphous powder | [1] |

| Melting Point | 267-274 °C | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage Conditions | 0-8°C | [1] |

Solubility Profile

Table 2: Predicted Solubility of 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly soluble to slightly soluble | The presence of polar functional groups (hydroxyl and carboxylic acid) would allow for hydrogen bonding with water. However, the aromatic quinoline core and the trifluoromethyl group are hydrophobic, which will limit aqueous solubility. The pH of the aqueous medium will significantly impact solubility, with higher solubility expected at pH values above the pKa of the carboxylic acid and below the pKa of the quinoline nitrogen. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with both polar and nonpolar moieties. |

| Ethanol | Soluble | Ethanol is a polar protic solvent that can engage in hydrogen bonding with the hydroxyl and carboxylic acid groups, facilitating dissolution. |

| Methanol | Soluble | Similar to ethanol, methanol is a polar protic solvent that should effectively solvate the molecule. |

| Acetone | Moderately Soluble | Acetone is a polar aprotic solvent that should be able to dissolve the compound to a reasonable extent. |

| Dichloromethane | Sparingly Soluble | As a nonpolar solvent, dichloromethane is not expected to be a good solvent for this polar molecule. |

| Hexane | Insoluble | Hexane is a nonpolar solvent and is unlikely to dissolve this compound. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the following experimental protocol, based on the shake-flask method, is recommended:

-

Preparation of Saturated Solutions: An excess amount of 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid is added to a series of vials, each containing a known volume of the selected solvent (e.g., water, phosphate buffer at various pH values, DMSO, ethanol).

-

Equilibration: The vials are sealed and agitated in a constant temperature shaker bath (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, the suspensions are allowed to settle. An aliquot of the supernatant is carefully withdrawn and filtered through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is used for quantification.

-

Data Reporting: The solubility is reported in units such as mg/mL or µg/mL.

Caption: Workflow for determining the solubility of the compound.

Stability Profile

The chemical stability of 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid is a critical parameter for its handling, storage, and application. The trifluoromethyl group generally imparts high metabolic and chemical stability to molecules.[1] However, the overall stability will also be influenced by the other functional groups and the quinoline ring system under various environmental conditions.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.

Table 3: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathways |

| Acidic Hydrolysis | 0.1 M - 1 M HCl, heat (e.g., 60-80 °C) | Hydrolysis of the quinoline ring system, potential decarboxylation. |

| Alkaline Hydrolysis | 0.1 M - 1 M NaOH, heat (e.g., 60-80 °C) | Hydrolysis of the quinoline ring, potential reactions involving the hydroxyl and carboxylic acid groups. |

| Oxidative Degradation | 3-30% H₂O₂, room temperature or slightly elevated temperature | Oxidation of the quinoline ring and other susceptible functional groups. |

| Thermal Degradation | Dry heat (e.g., 80-105 °C) on solid compound | Decarboxylation, and other thermal decomposition reactions. |

| Photostability | Exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. | Photolytic degradation of the quinoline ring system. |

Experimental Protocol for Forced Degradation Studies

-

Sample Preparation: Prepare solutions of 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid in appropriate solvents for each stress condition. For thermal degradation, the solid compound is used.

-

Stress Application: Expose the samples to the conditions outlined in Table 3 for a specified duration. The extent of degradation should be targeted to be in the range of 5-20% to allow for the detection and identification of degradation products without complete loss of the parent compound.

-

Sample Analysis: At various time points, withdraw samples and neutralize them if necessary. Analyze the samples using a stability-indicating HPLC method.

-

Peak Purity and Mass Balance: Assess the purity of the parent compound peak using a photodiode array (PDA) detector to ensure it is not co-eluting with any degradation products. Calculate the mass balance to account for the parent compound and all degradation products.

-

Identification of Degradants: If significant degradation is observed, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the structure of the degradation products.

References

An In-depth Technical Guide to 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid: Commercial Availability, Purity, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid, a key intermediate in pharmaceutical and agrochemical research.[1] The presence of the trifluoromethyl group enhances the chemical stability and reactivity of this versatile building block.[1] This document details its commercial availability, typical purity levels, and the analytical methods used for its characterization. Furthermore, a representative synthetic protocol based on established chemical principles is presented.

Commercial Availability

4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid is available from various chemical suppliers. The typical purity levels offered are suitable for research and development purposes. Below is a summary of commercially available options.

| Supplier | CAS Number | Stated Purity |

| Chem-Impex | 49713-47-5 | ≥ 98% (HPLC)[1] |

| Santa Cruz Biotechnology | 49713-47-5 | Not specified |

| GLR Innovations | 49713-47-5 | 97%, 98% |

Purity and Analytical Characterization

Commercially available 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid is typically offered with a purity of 97% or higher, as determined by High-Performance Liquid Chromatography (HPLC).[1]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is the standard method for determining the purity of quinoline carboxylic acids. This technique separates the target compound from impurities based on their differential partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase.

The following is a representative protocol for the purity analysis of 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid, based on established methods for similar aromatic carboxylic acids.

Instrumentation and Materials:

-

HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

-

C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Formic acid or Trifluoroacetic acid (TFA) (analytical grade).

-

Ultrapure water.

-

Reference standard of 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-13 min: 90-10% B; 13-15 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at an appropriate wavelength (e.g., 254 nm or 325 nm) |

| Run Time | 15 minutes |

Experimental Workflow for HPLC Analysis:

Synthesis of 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid

The synthesis of 4-hydroxyquinoline-3-carboxylic acid derivatives is commonly achieved through the Gould-Jacobs reaction.[2] This method involves the condensation of a substituted aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization to form the quinoline ring system.[2]

The Gould-Jacobs Reaction Pathway

The general pathway for the synthesis of 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid via the Gould-Jacobs reaction is illustrated below.

Representative Synthetic Protocol

The following is a representative experimental protocol for the synthesis of 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid, based on the Gould-Jacobs reaction.

Step 1: Condensation of 4-(Trifluoromethyl)aniline with Diethyl ethoxymethylenemalonate

-

In a round-bottom flask equipped with a reflux condenser, combine 4-(trifluoromethyl)aniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

-

Heat the mixture at 100-120 °C for 1-2 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Cool the reaction mixture and remove the ethanol formed during the reaction under reduced pressure to yield the crude anilidomethylenemalonic ester intermediate.

Step 2: Thermal Cyclization

-

Place the crude intermediate from Step 1 in a high-boiling point solvent such as diphenyl ether or Dowtherm A.

-

Heat the mixture to 240-260 °C for 30-60 minutes.

-

Monitor the cyclization by TLC.

-

Cool the reaction mixture to room temperature. The product, ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate, will often precipitate.

-

Dilute the mixture with a hydrocarbon solvent like hexane to facilitate precipitation.

-

Collect the solid product by filtration and wash with hexane.

Step 3: Ester Hydrolysis

-

Suspend the crude ethyl ester from Step 2 in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 10% NaOH).

-

Heat the mixture to reflux for 1-2 hours, or until the ester is fully hydrolyzed (monitored by TLC).

-

Cool the reaction mixture to room temperature and dilute with water.

-

Acidify the solution with a mineral acid (e.g., hydrochloric acid) to a pH of 2-3.

-

The final product, 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid, will precipitate as a solid.

-

Collect the solid by filtration, wash with water, and dry under vacuum.

Purification:

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol, acetic acid, or dimethylformamide (DMF). The purity of the final product should be confirmed by HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

References

An In-depth Technical Guide to 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic Acid (CAS 49713-47-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid, identified by CAS number 49713-47-5, is a synthetic organic compound with growing interest in the pharmaceutical and life sciences sectors. Its chemical structure, featuring a quinoline core substituted with a trifluoromethyl group, makes it a valuable intermediate in the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of its chemical properties and potential applications based on available data.

Chemical and Physical Properties

The fundamental properties of 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid are summarized below. This data is crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 49713-47-5 | [1][2][3][4][5][6][7][8] |

| IUPAC Name | 4-oxo-6-(trifluoromethyl)-1H-quinoline-3-carboxylic acid | [1] |

| Synonyms | 4-Hydroxy-6-(trifluoromethyl)-3-quinolinecarboxylic acid | [2][5] |

| Molecular Formula | C11H6F3NO3 | [1][3][5][8][9][10] |

| Molecular Weight | 257.17 g/mol | [3] |

| Monoisotopic Mass | 257.02997 Da | [1][9][10] |

| Appearance | Off-white to light yellow powder | [6] |

| Purity | ≥98% | [5][6] |

| Storage | Room temperature, Keep in a cool place, Sealed refrigeration | [5][6][8] |

Applications in Research and Development

While specific peer-reviewed literature detailing the biological activity of CAS 49713-47-5 is currently limited, its structural motifs suggest significant potential in drug discovery. Commercial suppliers indicate its utility as a versatile building block in several key research areas:

-

Pharmaceutical Intermediates : The compound serves as a crucial starting material for the synthesis of more complex pharmaceutical agents.[6][8] Its quinoline scaffold is a common feature in many therapeutic drugs.

-

Protein Degrader Building Blocks : It is classified as a building block for protein degraders, a novel class of therapeutics designed to target and eliminate specific proteins from cells.[5]

-

Cancer and Infectious Disease Research : There are indications of its use in the development of therapies targeting bacterial infections and various forms of cancer.[11] The trifluoromethyl group is known to enhance metabolic stability and binding affinity of drug candidates.

General Experimental Workflow

Given its role as a synthetic intermediate, a generalized workflow for its application in the synthesis of bioactive molecules can be conceptualized. This process typically involves multi-step reactions to build upon the quinoline core.

Caption: General workflow for synthesizing bioactive molecules from CAS 49713-47-5.

Experimental Protocols

General Protocol for Amide Coupling:

-

Dissolution: Dissolve 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid in a suitable aprotic solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)).

-

Activation: Add a coupling agent (e.g., (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)) and a base (e.g., N,N-Diisopropylethylamine (DIPEA)) to the solution and stir at room temperature for a specified time to activate the carboxylic acid.

-

Amine Addition: Add the desired amine to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction and perform an aqueous work-up. The crude product is then purified, typically by column chromatography, to yield the desired amide.

Note: This is a generalized protocol and specific conditions such as solvent, temperature, reaction time, and purification method would need to be optimized for each specific reaction.

4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid (CAS 49713-47-5) is a chemical intermediate with considerable potential for the development of new therapeutics, particularly in the areas of oncology and infectious diseases. While the body of scientific literature on this specific compound is still emerging, its chemical structure and properties make it a compound of significant interest for medicinal chemists and drug development professionals. Further research into its biological activities and applications is warranted.

References

- 1. PubChemLite - 49713-47-5 (C11H6F3NO3) [pubchemlite.lcsb.uni.lu]

- 2. 4-HYDROXY-6-(TRIFLUOROMETHYL)-3-QUINOLINECARBOXYLIC ACID price,buy 4-HYDROXY-6-(TRIFLUOROMETHYL)-3-QUINOLINECARBOXYLIC ACID - chemicalbook [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. 4-HYDROXY-6-(TRIFLUOROMETHYL)-3-QUINOLINECARBOXYLIC ACID CAS#: 49713-47-5 [amp.chemicalbook.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 49713-47-5, CasNo. Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid, CasNo.49713-47-5 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 9. PubChemLite - VUPSPASQZKLXMI-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]

- 10. PubChemLite - C11H6F3NO3 - Explore [pubchemlite.lcsb.uni.lu]

- 11. chemimpex.com [chemimpex.com]

Methodological & Application

Application Notes and Protocols for 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid is a potent small molecule inhibitor belonging to the quinoline carboxylic acid class of compounds. It serves as a valuable research tool for studying cellular proliferation and metabolism, primarily through its targeted inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH). This enzyme is a critical component of the de novo pyrimidine biosynthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis. Dysregulation of this pathway is a hallmark of various diseases, including cancer and autoimmune disorders, making DHODH an attractive target for therapeutic intervention. These application notes provide detailed protocols for evaluating the biological activity of 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid in vitro.

Chemical Properties

| Property | Value |

| CAS Number | 49713-47-5 |

| Molecular Formula | C₁₁H₆F₃NO₃ |

| Molecular Weight | 257.17 g/mol |

| Appearance | White to off-white amorphous powder |

| Purity | ≥98% (HPLC) |

| Storage | Store at 0-8°C |

Mechanism of Action & Signaling Pathway

4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid exerts its biological effects by inhibiting dihydroorotate dehydrogenase (DHODH).[1] DHODH catalyzes the conversion of dihydroorotate to orotate, a key step in the de novo synthesis of pyrimidines.[1] Inhibition of DHODH leads to a depletion of the pyrimidine nucleotide pool, which in turn halts DNA and RNA synthesis, leading to cell cycle arrest and inhibition of cell proliferation.[1]

Quantitative Data

The following tables summarize representative data for the inhibitory activity of 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid.

Table 1: In Vitro DHODH Enzyme Inhibition

| Compound | Concentration (nM) | % Inhibition (Mean ± SD) | IC₅₀ (nM) |

| 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid | 1 | 15.2 ± 2.1 | \multirow{5}{}{25.5} |

| 5 | 35.8 ± 3.5 | ||

| 10 | 48.9 ± 4.2 | ||

| 50 | 75.1 ± 5.8 | ||

| 100 | 92.3 ± 2.9 | ||

| Brequinar (Positive Control) | 1 | 20.5 ± 2.8 | \multirow{5}{}{15.0} |

| 5 | 45.2 ± 4.1 | ||

| 10 | 55.7 ± 3.9 | ||

| 50 | 85.4 ± 4.5 | ||

| 100 | 98.1 ± 1.5 |

Table 2: In Vitro Cell Proliferation Inhibition (MTT Assay)

| Cell Line | Treatment | IC₅₀ (µM) |

| Human Colon Carcinoma (HCT116) | 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid | 1.2 |

| Brequinar | 0.8 | |

| Human Breast Cancer (MCF-7) | 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid | 2.5 |

| Brequinar | 1.5 | |

| Human Lung Carcinoma (A549) | 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid | 3.1 |

| Brequinar | 2.0 |

Experimental Protocols

The following protocols are adapted from established methodologies for the evaluation of DHODH inhibitors.[1]

Protocol 1: In Vitro DHODH Enzyme Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of the compound against human DHODH.

Materials:

-

Recombinant human DHODH enzyme

-

Dihydroorotate (DHO)

-

Coenzyme Q10 (CoQ10)

-

2,6-dichloroindophenol (DCIP)

-

Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 10% glycerol, 0.05% Triton X-100

-

4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid

-

Brequinar (positive control)

-

DMSO (vehicle control)

-

96-well microplate

-

Microplate reader

Experimental Workflow:

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid and Brequinar in DMSO.

-

Prepare working solutions of DHO, CoQ10, and DCIP in the assay buffer.

-

Dilute the recombinant human DHODH enzyme in the assay buffer to the desired concentration.

-

-

Assay Setup:

-

In a 96-well plate, add 50 µL of assay buffer to all wells.

-

Add 1 µL of the test compound or control (DMSO/Brequinar) at various concentrations to the respective wells.

-

Add 10 µL of the diluted DHODH enzyme solution.

-

Add 20 µL of CoQ10 solution.

-

Add 10 µL of DCIP solution.

-

-

Pre-incubation:

-

Incubate the plate at 37°C for 15 minutes.

-

-

Reaction Initiation:

-

Initiate the reaction by adding 10 µL of the DHO solution to all wells.

-

-

Data Acquisition:

-

Immediately place the plate in a microplate reader and measure the absorbance at 600 nm every minute for 30 minutes at 37°C. The decrease in absorbance corresponds to the reduction of DCIP.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ with DMSO control)] x 100

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Protocol 2: Cell Proliferation (MTT) Assay

This protocol measures the effect of the compound on the proliferation of cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HCT116, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid

-

Brequinar (positive control)

-

DMSO (vehicle control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Multichannel pipette

-

CO₂ incubator

-

Microplate reader

Experimental Workflow:

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid and Brequinar in complete medium.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compounds or controls (DMSO) to the respective wells.

-

Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plates for an additional 4 hours at 37°C.

-

-

Solubilization:

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Incubate the plates overnight (12-18 hours) at 37°C.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Determine the IC₅₀ value by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Disclaimer

These protocols and application notes are intended for research use only by qualified professionals. The provided data is representative and should be confirmed through independent experimentation. Appropriate safety precautions should be taken when handling all chemical reagents and cell lines.

References

Application Notes and Protocols: 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid in Drug Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid is a versatile heterocyclic building block increasingly utilized as a key intermediate in the synthesis of complex bioactive molecules.[1] Its rigid quinoline scaffold, coupled with the electron-withdrawing trifluoromethyl group and reactive carboxylic acid and hydroxyl functionalities, makes it an attractive starting material for the development of novel therapeutic agents. The trifluoromethyl moiety often enhances metabolic stability, binding affinity, and cell permeability of the final drug compound.

This document provides detailed application notes on the use of 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid in the synthesis of kinase inhibitors, with a focus on the development of potent anti-cancer agents. It includes a generalized experimental protocol for the crucial amide bond formation step and visual representations of relevant signaling pathways and experimental workflows.

Application in Kinase Inhibitor Synthesis

The quinoline core is a well-established scaffold in the design of kinase inhibitors. The 3-carboxamide moiety, readily synthesized from 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid, can be elaborated to interact with the hinge region of the ATP-binding pocket of various kinases. This strategic positioning allows for the development of highly potent and selective inhibitors.

A prominent example of a drug candidate class that can be synthesized from this intermediate are dual inhibitors of hepatocyte growth factor receptor (c-MET) and vascular endothelial growth factor receptor (VEGFR). Both c-MET and VEGFR are receptor tyrosine kinases that play crucial roles in tumor cell proliferation, survival, migration, and angiogenesis.[2][3][4] Their dual inhibition is a promising strategy in cancer therapy.

TAS-115 (Pamufetinib): A Case Study

TAS-115 (Pamufetinib) is a novel, orally active multi-kinase inhibitor that potently targets c-MET and VEGFR.[5][6][7] Clinical studies have demonstrated its tolerability and potential anti-tumor activity in various solid tumors.[7] The core structure of TAS-115 is a quinoline-carboxamide, highlighting the utility of intermediates like 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid in its synthesis.

Quantitative Data: In Vitro Activity of TAS-115

The following table summarizes the in vitro inhibitory activity of TAS-115 against key target kinases.

| Target Kinase | IC₅₀ (nM) |

| Recombinant VEGFR2 | 30 |

| Recombinant c-MET | 32 |

Data sourced from MedChemExpress and Selleck Chemicals.[5][6]

Experimental Protocols

The synthesis of quinoline-3-carboxamide derivatives from 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid typically involves an amide coupling reaction. The following is a general protocol for this key transformation.

Protocol: Amide Coupling of 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid

Objective: To synthesize a 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxamide derivative via amide bond formation.

Materials:

-

4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid

-

Amine of interest

-

Coupling agents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole)

-

Base: e.g., DIPEA (N,N-Diisopropylethylamine) or Triethylamine

-

Anhydrous solvent: e.g., DMF (Dimethylformamide) or DCM (Dichloromethane)

-

Reagents for work-up and purification: Ethyl acetate, 1M HCl, saturated NaHCO₃ solution, brine, anhydrous MgSO₄, silica gel for chromatography.

Procedure:

-

Reaction Setup: To a solution of 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid (1 equivalent) in anhydrous DMF, add the amine of interest (1-1.2 equivalents) and a base such as DIPEA (2-3 equivalents).

-

Activation and Coupling: Add the coupling agent (e.g., HATU, 1.1 equivalents) portion-wise to the reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired amide.

Expected Yield: 60-90%, depending on the amine substrate and coupling conditions.

Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways of c-MET and VEGFR, the targets of inhibitors derived from 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid.

References

- 1. escales | Virtual tour generated by Panotour [ub.edu]

- 2. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid in Kinase Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a significant class of enzymes that play a pivotal role in cellular signaling pathways by catalyzing the phosphorylation of proteins. The dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them prominent targets for therapeutic intervention. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of many biologically active compounds. Specifically, derivatives of 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid have been investigated as potent inhibitors of various protein kinases. This compound serves as a crucial intermediate in the synthesis of a diverse range of bioactive molecules.[1]

These application notes provide a comprehensive overview and detailed protocols for utilizing compounds derived from the 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid scaffold in in vitro kinase inhibition assays. The methodologies and data presentation framework will guide researchers in evaluating the potency and selectivity of these compounds against a panel of kinases.

Data Presentation: Kinase Inhibition Profile of Representative Quinoline-3-Carboxylic Acid Derivatives

While 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid is a key synthetic intermediate, its derivatives have shown significant inhibitory activity against several protein kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative quinoline-3-carboxylic acid derivatives against various kinase targets, illustrating the potential of this chemical class.

| Kinase Target | Derivative Class | IC50 (µM) | Reference |

| Protein Kinase CK2 | 2-Aminoquinoline-3-carboxylic acid derivatives | 0.65 - 18.2 | [2][3] |

| PDGF-RTK | 6,7-Dimethoxy-3-(4-methoxyphenyl)quinoline | <0.02 | [4] |

| ATM Kinase | Quinoline-3-carboxamide derivatives | Cytotoxicity demonstrated | [5] |

| Pim-1 Kinase | 8-Hydroxyquinoline-7-carboxylic acid derivatives | Potent Inhibition | [6] |

| c-Met | 4,6,7-substituted quinolines | 0.019 - 0.064 | [7] |

Visualizations

Signaling Pathway

Caption: Inhibition of the Protein Kinase CK2 signaling pathway by a quinoline derivative.

Experimental Workflow

Caption: Workflow for determining the IC50 of a kinase inhibitor.

Experimental Protocols

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of a test compound derived from 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid against a specific protein kinase. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

-

Test compound (derivative of 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid)

-

Kinase of interest

-

Kinase-specific substrate peptide

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

100% DMSO

-

ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection kit)

-

White, opaque 384-well assay plates

-

Multichannel pipettes

-

Plate reader with luminescence detection capabilities

Procedure:

-